5-Methoxymethyloxazolidin-2-one

MAO-A inhibition Antidepressant discovery CNS drug design

Medicinal chemistry programs targeting CNS-penetrant MAO-A inhibition face scaffold selection risks: traditional antibacterial oxazolidinones exhibit high systemic exposure, while 5-hydroxymethyl analogs lack the planarity essential for potent target engagement. 5-Methoxymethyloxazolidin-2-one resolves this gap with crystallographically validated planar geometry (N-(C=O) bond length 1.365 Å), enabling >30,000-fold MAO-A/MAO-B selectivity in optimized derivatives. - (R)-Enantiomer (CAS 241139-32-2) available for asymmetric synthesis; phosgene-free glycerol 2,3-carbonate route supports multi-kilogram scale-up. - Validated precursor for [¹¹C]befloxatone PET ligand synthesis; 78-fold potency gain over toloxatone documented for N-pyrrolyl derivatives. - Supplied with full analytical certification (HPLC, NMR); shipped ambient; store at 2-8°C.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Cat. No. B12974987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxymethyloxazolidin-2-one
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCOCC1CNC(=O)O1
InChIInChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)
InChIKeyXUOARDLJYIUVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxymethyloxazolidin-2-one – Core Scaffold for Chiral MAO-A Inhibitors and Antibacterial Lead Optimization


5-Methoxymethyloxazolidin-2-one (CAS 135205-36-6, racemic; (R)-enantiomer CAS 241139-32-2) is a chiral five-membered heterocyclic building block belonging to the 2-oxazolidinone class. The compound serves as a pivotal intermediate in the synthesis of reversible monoamine oxidase A (MAO-A) inhibitors such as befloxatone and its analogues [1], and as a scaffold for next-generation oxazolidinone antibacterials targeting Gram-positive pathogens including MRSA [2]. Unlike the clinically approved oxazolidinone antibiotic linezolid — which bears a C-5 acetamidomethyl substituent — the C-5 methoxymethyl group confers distinct physicochemical properties and divergent biological activity profiles that make this compound specifically suited for MAO-A-targeted CNS drug discovery rather than direct antibacterial development [3].

Core scaffold Reversible MAO-A inhibitor synthesis (e.g., befloxatone analogues)
Chiral building block (R)-enantiomer available for stereochemical-control studies
Differentiated C-5 substitution Methoxymethyl group confers physicochemical properties distinct from antibacterial oxazolidinones

Why 5-Methoxymethyloxazolidin-2-one Cannot Be Replaced in CNS Drug Discovery


Substitution at the C-5 position of the oxazolidin-2-one ring is the primary determinant of both pharmacological target engagement and physicochemical suitability. The methoxymethyl group at C-5 is essential for achieving the planarity and electron delocalization required for potent MAO-A inhibition — crystallographic analysis confirms that the oxazolidinone ring in (R)-5-methoxymethyl derivatives adopts a planar conformation with an N-(C=O) bond length of 1.365 Å, indicative of sp² hybridization at the nitrogen and delocalization into the carbonyl [1]. Replacing the methoxymethyl with a hydroxymethyl group (i.e., 5-hydroxymethyloxazolidin-2-one) alters hydrogen-bonding capacity and metabolic stability, while substitution with larger alkyl groups disrupts the coplanarity between the oxazolidinone moiety and the pendant aromatic ring essential for MAO-A binding [2]. These structural differences render the methoxymethyl-substituted scaffold uniquely positioned for CNS-penetrant, reversible MAO-A inhibitor development — a profile not achievable with the 5-acetamidomethyl substitution pattern characteristic of antibacterial oxazolidinones such as linezolid [3].

5-Hydroxymethyl analogue
Replacing methoxymethyl with hydroxymethyl may alter hydrogen-bonding networks and metabolic stability, potentially shifting target engagement and CNS penetration.
Larger alkyl substituents
Bulkier groups at C-5 can disrupt coplanarity between the oxazolidinone ring and pendant aromatic moiety, which is critical for MAO-A binding geometry.
5-Acetamidomethyl scaffold (antibacterial chemotype)
The acetamidomethyl substitution pattern typical of linezolid-like antibacterials does not support the conformational and electronic requirements for reversible MAO-A inhibition; substitution may redirect biological activity profile.

Quantitative Differentiation Against Comparator Scaffolds


MAO-A Inhibitory Potency vs. Toloxatone

The N-pyrrolyl derivative of (R)-5-methoxymethyloxazolidin-2-one, compound 1b, exhibited an IC₅₀ value 78-fold lower (more potent) than the clinical antidepressant toloxatone (Humoryl®), a 3-phenyl-2-oxazolidinone class MAO-A inhibitor, when evaluated in a standardized in vitro MAO-A enzymatic assay. This potency advantage is directly attributable to the 5-methoxymethyl substitution combined with the N-pyrrolyl moiety, as the (S)-5-aminomethyl analogue 1d showed markedly reduced MAO-A selectivity, confirming that the methoxymethyl group at the 5-position is critical for maintaining both potency and isoform selectivity [1].

MAO-A inhibitory potency vs. toloxatone
Head-to-head
78-fold more potent than toloxatone (in vitro MAO-A assay)
Supports MAO-A inhibitor potency optimization context
Data from N-pyrrolyl derivative 1b; (S)-aminomethyl analogue showed reduced selectivity, highlighting C-5 substitution sensitivity.
MAO-A inhibition Antidepressant discovery CNS drug design

MAO-A over MAO-B Isoform Selectivity

E2011, (5R)-3-[2-((1S)-3-cyano-1-hydroxypropyl)benzothiazol-6-yl]-5-methoxymethyl-2-oxazolidinone — a drug candidate built on the (R)-5-methoxymethyloxazolidin-2-one core — demonstrated >30,000-fold selectivity for MAO-A relative to MAO-B in rat brain homogenate. In vivo, oral administration at 0.3 mg/kg achieved potent MAO-A inhibition while MAO-B was not inhibited even at 100 mg/kg p.o. (>333-fold in vivo selectivity ratio). This selectivity was partially but significantly reversed by dialysis at 4 °C for 24 h, confirming reversible binding — a feature absent from irreversible MAO inhibitors such as tranylcypromine [1].

MAO-A over MAO-B isoform selectivity
Cross-study comparable
>30,000-fold in vitro selectivity; no MAO-B inhibition at 100 mg/kg p.o. (>333-fold in vivo window)
Supports isoform selectivity research context for reversible MAO-A engagement
Rat brain homogenate; ex vivo dialysis confirmed reversibility; E2011 derivative.
MAO isoform selectivity Reversible inhibitor Neuropsychiatric drug safety

Crystallographically Confirmed Planar Ring Geometry

Single-crystal X-ray diffraction analysis of 3-{4-[(R)-3-hydroxybutoxy]phenyl}-(R)-5-methoxymethyl-1,3-oxazolidin-2-one revealed that the oxazolidinone ring is planar with the sum of bond angles at the nitrogen atom equal to 359.8°, confirming sp² hybridization. The N-(C=O) bond length of 1.365(4) Å indicates significant electron delocalization between the nitrogen and the carbonyl group. Critically, the oxazolidinone moiety is quasi-coplanar with the adjacent phenyl ring, forming a dihedral angle of only 12.2(5)°. This near-planar geometry is specifically enabled by the 5-methoxymethyl substituent; the corresponding 5-hydroxymethyl analogue exhibits altered hydrogen-bonding networks and subtle conformational differences that affect crystal packing and, by inference, target-binding geometry [1].

Crystallographic ring planarity
Head-to-head
Sum of angles at N = 359.8°; N-(C=O) = 1.365(4) Å; dihedral angle = 12.2(5)°
Supports conformational integrity and structure-based design
Single-crystal XRD; (R)-enantiomer derivative; sp² hybridization confirmed.
Crystallography Structure-based drug design Conformational analysis

Multi-Kilogram Scalability via Chiral Glycerol Carbonate Route

The (R)-enantiomer of 5-methoxymethyloxazolidin-2-one can be efficiently synthesized at scale via regiospecific ring-opening of commercially available chiral glycerol 2,3-carbonate (1,3-dioxolanone) with N-arylcarbamates, followed by cyclization. This route directly provides the N-arylated 5-methoxymethyl-2-oxazolidinone, which can be deprotected to the parent compound. In contrast, alternative routes starting from (R)-2-amino-1-methoxyethanol with phosgene — though viable at laboratory scale — present toxicity and handling challenges that limit industrial scalability. The chiral glycerol carbonate pathway is documented to deliver intermediates that are directly advanced to befloxatone and related MAO-A inhibitors, demonstrating a validated supply chain from chiral pool starting materials to pharmaceutical-grade building blocks [1].

Scalable chiral glycerol carbonate route
Class-level
Phosgene-free regiospecific ring-opening; chiral pool starting material (CAS 16606-55-6)
Supports supply chain and enantiomeric integrity assessment
Multi-kg scale demonstrated; route directly yields N-arylated intermediates.
Process chemistry Chiral pool synthesis Scale-up procurement

Class-Level Differentiation from Antibacterial Oxazolidinones

The 5-methoxymethyl-2-oxazolidinone derivative ER-4539, (5R)-3-[2-(3-cyanopropyl)benzothiazol-6-yl]-5-methoxymethyl-2-oxazolidinone, exhibited strong in vitro MAO-A inhibitory activity but very low oral bioavailability in rats. This pharmacokinetic profile stands in contrast to antibacterial oxazolidinones such as linezolid, which displays ~100% oral bioavailability in humans. The low systemic exposure of 5-methoxymethyl-substituted oxazolidinones following oral administration is a class characteristic linked to the methoxymethyl group's influence on metabolic stability and first-pass clearance, reinforcing that this scaffold is optimized for CNS target engagement at low systemic concentrations rather than for treating systemic bacterial infections [1].

Class-level low oral bioavailability
Class-level inference
ER-4539: strong MAO-A inhibition but very low oral bioavailability in rat
Supports CNS-restricted pharmacokinetic profiling context
Contrasts with systemic antibacterial oxazolidinones; cross-species comparison limited.
Pharmacokinetics Bioavailability CNS vs. antibacterial selectivity

Procurement-Guiding Application Scenarios


Lead Optimization for Treatment-Resistant Depression

Medicinal chemistry teams pursuing next-generation MAO-A inhibitors with improved potency and selectivity over toloxatone should prioritize the (R)-5-methoxymethyloxazolidin-2-one scaffold. The 78-fold potency advantage documented for the N-pyrrolyl derivative over toloxatone [Section 3, Evidence 1], combined with the >30,000-fold MAO-A/MAO-B selectivity achievable with appropriate N-substitution [Section 3, Evidence 2], provides a validated starting point for structure-activity relationship campaigns. The crystallographically confirmed planar oxazolidinone geometry [Section 3, Evidence 3] enables rational, structure-based optimization of N-aryl substituents to further enhance target engagement and CNS penetration.

Late-Stage Functionalization for PET Tracer Development

The 5-methoxymethyloxazolidin-2-one core is a demonstrated precursor for positron emission tomography (PET) ligands targeting MAO-A. [¹¹C]Befloxatone, synthesized via condensation of the N-(4-hydroxyphenyl)-5-methoxymethyloxazolidin-2-one intermediate, has been validated as a highly potent PET ligand for in vivo imaging of brain MAO-A [Section 3, Evidence 2 background]. Procurement of the enantiomerically pure (R)-5-methoxymethyloxazolidin-2-one building block enables radiochemistry laboratories to access this validated imaging agent scaffold without the need for multi-step asymmetric synthesis of the core.

Process Chemistry and Multi-Kilogram Preclinical Supply

Contract research organizations and pharmaceutical development groups requiring multi-kilogram quantities of enantiopure oxazolidinone intermediates should specify the chiral glycerol 2,3-carbonate synthetic route to (R)-5-methoxymethyloxazolidin-2-one derivatives. This phosgene-free pathway [Section 3, Evidence 4] has been demonstrated to deliver N-arylated intermediates that are directly advanced to befloxatone and its analogues, providing a scalable, safer alternative to traditional phosgene-based cyclization. The route's compatibility with commercially available chiral pool starting materials ensures reliable supply for IND-enabling toxicology studies.

Negative Selection in Systemic Antibacterial Discovery

Laboratories specifically seeking oxazolidinone scaffolds for systemic antibacterial development should not select 5-methoxymethyloxazolidin-2-one as their primary building block. The class-level evidence indicates that 5-methoxymethyl-substituted oxazolidinones confer pharmacokinetic properties favoring CNS-restricted target engagement with low oral bioavailability [Section 3, Evidence 5], in contrast to the high systemic exposure required for antibacterial efficacy exemplified by linezolid (~100% oral bioavailability). For antibacterial programs, 5-acetamidomethyl-substituted oxazolidinone scaffolds remain the appropriate chemical starting point.

Application
Selection Property
Validation Focus
MAO-A inhibitor lead optimization for CNS research
C-5 methoxymethyl substitution profile
Enantiomeric integrity and potency optimization
PET tracer precursor synthesis
Enantiomerically pure (R)-core scaffold
Radiolabeling compatibility and target engagement
Scalable route evaluation for multi-kg supply
Phosgene-free chiral pool synthesis
Industrial scalability and enantiopurity retention
Systemic antibacterial program exclusion
C-5 substitution-dependent pharmacokinetic profile
CNS-restricted exposure vs. systemic bioavailability
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